

Preclinical Studies of I-BRD9: A Technical Guide

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Compound of Interest		
Compound Name:	I-Brd9	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with **I-BRD9**, a potent and highly selective chemical probe for Bromodomain-containing protein 9 (BRD9). **I-BRD9** has emerged as a critical tool for elucidating the biological functions of BRD9 and for validating it as a therapeutic target in various diseases, notably in oncology.

Core Concepts: I-BRD9 and Its Target

I-BRD9 is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain.[1] BRD9 is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, also known as GBAF.[2][3] By inhibiting BRD9, **I-BRD9** prevents the recruitment of this complex to chromatin, thereby modulating the expression of BRD9-dependent genes, which include critical oncogenes like MYC.[1][4] This mechanism makes the targeted inhibition of BRD9 a promising therapeutic strategy, particularly in cancers dependent on SWI/SNF complex function, such as synovial sarcoma and acute myeloid leukemia (AML).[5][6][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data from various preclinical assays, demonstrating the potency, selectivity, and cellular activity of **I-BRD9**.

Table 1: In Vitro Binding Affinity and Potency of I-BRD9



Assay Type	Target	Value	Units	Notes	Reference(s
TR-FRET	BRD9	7.3	pICso	Time- Resolved Fluorescence Resonance Energy Transfer assay.	[8][9]
BROMOscan ™	BRD9	8.7	pK_d_	Binding assay measuring displacement from an immobilized ligand.	[5][10]
NanoBRET™	BRD9	6.8	pIC50	Cellular target engagement assay in live cells.	[5][8]
Chemoproteo	Endogenous BRD9	0.07943	μM (IC50)	Competition binding assay in HUT-78 cell lysate.	[11]
Cell Viability (AML)	NB4 Cells	~4-8	μМ	Dose- dependent growth inhibition observed over 96 hours.	[12]
Cell Viability (AML)	MV4-11 Cells	~4-8	μМ	Dose- dependent	[12]



growth inhibition observed over 96 hours.

Table 2: Selectivity Profile of I-BRD9



Off-Target / Family	Assay Type	Selectivity vs. BRD9	Notes	Reference(s)
BET Family (BRD4)	TR-FRET	>700-fold	BRD4 BD1 pIC ₅₀ = 5.3. Essential for distinguishing BRD9-specific effects from pan- BET inhibition.	[5][9][13]
BRD7	BROMOscan™	200-fold	BRD7 is the most homologous bromodomain to BRD9.	[5][10][13]
BET Family (BRD3)	Chemoproteomic s	>625-fold	Measured against endogenous proteins in HUT- 78 cell lysate.	[5][8]
Other Bromodomains	BROMOscan™	>70-fold	Screened against a panel of 34 bromodomains.	[5][9]
Other Targets	Broad Panel	No activity < 5 μΜ	Screened against 49 receptors, transporters, ion channels, and kinases.	[14]

Signaling Pathway and Mechanism of Action

I-BRD9 acts by competitively inhibiting the bromodomain of BRD9. This prevents BRD9 from recognizing and binding to acetylated lysine residues on histone tails and other proteins. This binding is a crucial step for the recruitment of the non-canonical BAF (ncBAF) chromatin

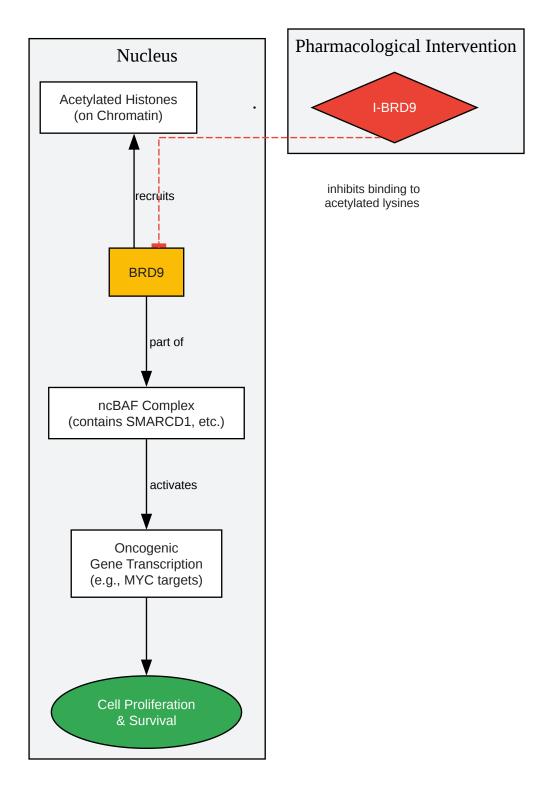




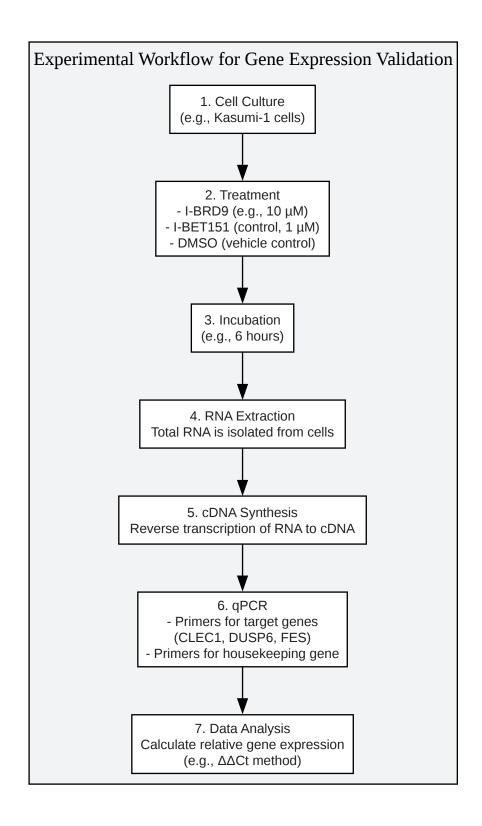


remodeling complex to specific gene loci, particularly enhancers. Disruption of this interaction by **I-BRD9** leads to altered chromatin accessibility and subsequent dysregulation of gene transcription, impacting pathways involved in cell proliferation and survival.









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